molecular formula C16H20N4O2S B2395434 N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1448077-01-7

N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2395434
CAS No.: 1448077-01-7
M. Wt: 332.42
InChI Key: CKXJLFXHDBXYTP-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is an intriguing compound with a rich structural composition

Scientific Research Applications

N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide finds applications in:

  • Chemistry: : As a versatile intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential as a bioactive molecule in various assays.

  • Medicine: : Explored for its pharmacological properties, particularly in receptor binding studies.

  • Industry: : Used in the development of advanced materials and chemical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide typically involves multi-step organic reactions. Initial steps often include the cyclization of appropriate starting materials to form the oxadiazole ring, followed by introduction of the thiophene group. Subsequent steps involve the formation of the piperidine ring and finally the acetamide group under controlled conditions.

Industrial Production Methods: Large-scale production generally uses standardized organic synthesis techniques, optimized for yield and purity. Key steps include the preparation of intermediates and their assembly into the final compound through well-regulated reactions, often under inert atmospheres to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide can undergo various reactions, including:

  • Oxidation: : Typically using mild oxidizing agents.

  • Reduction: : Using standard reducing agents like hydrogen in the presence of catalysts.

  • Substitution: : Through nucleophilic or electrophilic substitution at active sites within the molecule.

Common Reagents and Conditions

Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions are commonly used. Reaction conditions often vary but may include elevated temperatures, controlled pH, and inert atmospheres.

Major Products Formed

Depending on the reaction type, major products include oxidized or reduced analogs of the original compound, substituted derivatives, and potentially cyclized forms if additional ring structures are introduced.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, often affecting biological pathways. Its unique structure allows it to interact with enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

  • N-cyclopropyl-2-(4-(5-(furyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Uniqueness

What sets N-cyclopropyl-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide apart is its specific combination of structural elements, making it distinct in its reactivity and potential applications. Its thiophene and oxadiazole groups contribute significantly to its chemical behavior and biological interactions.

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Properties

IUPAC Name

N-cyclopropyl-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-14(17-13-1-2-13)9-20-6-3-11(4-7-20)15-18-19-16(22-15)12-5-8-23-10-12/h5,8,10-11,13H,1-4,6-7,9H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXJLFXHDBXYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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